N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H14N2.2C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with azetidin-3-one in the presence of a suitable catalyst. The resulting N-cyclobutylazetidin-3-amine is then treated with trifluoroacetic acid to form the bis(trifluoroacetic acid) salt .

Industrial Production Methods

Industrial production of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Drug Development

Compounds with azetidine structures often serve as scaffolds for drug development due to their ability to interact with various biological targets. N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) may exhibit pharmacological properties that are beneficial for developing new therapeutic agents. Its trifluoroacetic acid component is known to enhance the compound's therapeutic profile by potentially improving solubility and stability.

Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is crucial for evaluating its therapeutic potential. Interaction studies focus on how this compound interacts with specific receptors or enzymes, which can provide insights into its effectiveness as a drug candidate.

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) against human breast cancer cells (MCF-7). The findings indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential applications in cancer therapy.

Theranostic Applications

Trifluoroacetic acid has been explored as a theranostic agent, combining therapeutic and diagnostic capabilities. In studies involving chemical ablation using trifluoroacetic acid, it was shown to be effective for non-invasive imaging and tissue destruction. The use of fluorine-19 magnetic resonance imaging (19F-MRI) allows for real-time monitoring of the distribution of trifluoroacetic acid in tissues, enhancing its application in targeted therapies.

Table 2: Theranostic Applications of Trifluoroacetic Acid

| Application Type | Description |

|---|---|

| Chemical Ablation | Effective in destroying solid tumors while allowing imaging |

| Imaging | Utilizes 19F-MRI for real-time visualization |

| Tissue Damage Assessment | Evaluated through histology and fluorescence microscopy |

Mécanisme D'action

The mechanism of action of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid): A similar compound with slight structural differences.

N-cyclobutylazetidin-3-amine hydrochloride: Another derivative with different counterions.

Uniqueness

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) is unique due to its specific combination of the azetidine ring and the cyclobutyl group, which imparts distinct chemical and biological properties. Its bis(trifluoroacetic acid) salt form enhances its stability and solubility, making it suitable for various research applications .

Activité Biologique

N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) (CAS Number: 1820674-55-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

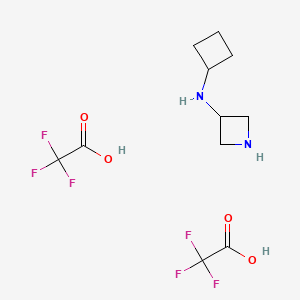

The compound features a cyclobutyl group attached to an azetidine ring, with two trifluoroacetic acid moieties. The chemical structure can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of N-cyclobutylazetidin-3-amine, bis(trifluoroacetic acid) has been primarily evaluated in the context of antimicrobial properties. Trifluoroacetic acid (TFA), as a counterion, plays a significant role in influencing the biological activity of compounds.

Antimicrobial Activity

Research indicates that compounds with TFA counterions can exhibit varied antimicrobial efficacy depending on their structural characteristics. A case study highlighted the antibacterial activity of related compounds, showing that the presence of TFA could enhance or diminish activity against different bacterial strains.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|---|

| AGU with TFA | 1 | High | Moderate |

| AGU with Hydrochloride | 1 | High | High |

| Free Base AGU | 5 | Moderate | Low |

MIC: Minimal Inhibitory Concentration

The mechanism by which N-cyclobutylazetidin-3-amine exerts its biological effects is still under investigation. However, it is suggested that the trifluoroacetate form may interact with bacterial membranes and enzymatic pathways, potentially disrupting cellular functions and leading to bactericidal effects.

Case Studies

Several studies have explored the impact of counterions on the biological activity of azetidine derivatives:

- Counterion Influence : A study demonstrated that the antibacterial activity of an alkylguanidino urea compound was significantly affected by the counterion used. The TFA salt exhibited lower potency against Gram-negative bacteria compared to its hydrochloride counterpart, suggesting that counterion exchange could optimize therapeutic profiles .

- In vitro Testing : In vitro assays showed that compounds bearing TFA were less effective in antimicrobial susceptibility testing due to residual TFA affecting assay accuracy. This highlights the importance of considering counterion effects in drug development .

Propriétés

IUPAC Name |

N-cyclobutylazetidin-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2C2HF3O2/c1-2-6(3-1)9-7-4-8-5-7;2*3-2(4,5)1(6)7/h6-9H,1-5H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZASXRAARJNTME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.